molecular formula C7H17NO3S2 B1613143 (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate CAS No. 313223-16-4

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

Cat. No.: B1613143
CAS No.: 313223-16-4
M. Wt: 227.3 g/mol
InChI Key: QXDVUJRRINMQAM-JEDNCBNOSA-N
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Description

S-tert-Butyl-L-cysteine (C₇H₁₅NO₂S)

  • Lacks the disulfide bond, featuring a single thioether (-S-tBu) group.
  • Exhibits higher solubility in polar solvents due to reduced hydrophobicity.
  • Adopts a similar (R)-configuration but with a shorter C–S bond (1.81 Å vs. 2.03 Å in the disulfide).

S-(3-Carboxypropyl)-L-cysteine (C₇H₁₃NO₄S)

  • Replaces the tert-butyldisulfanyl group with a carboxypropyl thioether.
  • Demonstrates enhanced hydrogen-bonding capacity via the carboxylate moiety, favoring α-helix stabilization in peptides.

Table 3: Functional group impact on physicochemical properties

Derivative Substituent Solubility (H₂O) Stability to Oxidation
(2R)-2-amino-3-(t-BuSS)propanoic acid -SS-tBu Low High
S-tert-Butyl-L-cysteine -S-tBu Moderate Moderate
S-Benzyl-L-cysteine -S-CH₂C₆H₅ Low Low

The disulfide bond in (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid hydrate confers redox activity absent in thioether analogues, enabling participation in thiol-disulfide exchange reactions critical for protein engineering.

Properties

IUPAC Name

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2.H2O/c1-7(2,3)12-11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVUJRRINMQAM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313223-16-4
Record name L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate
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Record name L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate
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Preparation Methods

Protection of Cysteine Thiol with tert-Butyldisulfanyl Group

  • Reagents : The thiol group of cysteine is reacted with a tert-butyl disulfide reagent or a tert-butylthiol derivative under controlled conditions.
  • Reaction Conditions : Typically, the reaction is performed in a suitable solvent such as methanol or aqueous medium with stirring at ambient or slightly elevated temperature.
  • Mechanism : The thiol nucleophilically attacks the disulfide reagent, forming the mixed disulfide bond between the cysteine sulfur and the tert-butyl group.
  • Example : A patent document describes the synthesis of (R)-3-(tert-butyldisulfanyl)-2-(pent-4-enamido)propanoic acid derivatives, indicating the general feasibility of introducing the StBu group via disulfide exchange or direct substitution reactions under mild conditions.

Use of Protecting Groups and Functionalization

  • The amino group of cysteine may be protected or left free depending on the intended use.
  • The carboxyl group remains free or may be temporarily protected during synthesis.
  • The tert-butyldisulfanyl group serves as a reversible protecting group that can be removed under reducing conditions when needed in peptide synthesis.

Purification and Hydrate Formation

  • After the protection reaction, the product is purified by crystallization or chromatographic techniques.
  • The compound commonly crystallizes as a hydrate, which stabilizes the structure and facilitates handling.
  • The hydrate form is confirmed by analytical methods such as NMR and mass spectrometry.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting Material L-cysteine or derivative Commercially available
Thiol Protection tert-butyl disulfide or tert-butylthiol Solvent: Methanol or aqueous; temperature: 20-40°C
Reaction Time 1–4 hours Monitored by TLC or HPLC
Purification Crystallization or chromatography Hydrate formation common
Yield Typically 70–90% Depends on reaction scale and purity
Characterization NMR, MS, IR, Elemental Analysis Confirms structure and purity

Research Findings and Notes

  • The tert-butyldisulfanyl protecting group is favored for its stability under peptide synthesis conditions and ease of removal by mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • The preparation methods are compatible with solid-phase peptide synthesis workflows, allowing incorporation of the protected amino acid into peptides without side reactions.
  • Studies have shown that the StBu group maintains the stereochemical integrity of the amino acid during synthesis.
  • The compound’s stability in translation-simulated solutions has been demonstrated, indicating its utility in biochemical applications.
  • The use of lithium hydroxide and methanol as solvents or reagents in related syntheses supports mild reaction conditions that preserve the amino acid backbone.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

C7H17NO3S2C_7H_{17}NO_3S_2

It is characterized by the presence of a tert-butyldisulfanyl group, which enhances its stability and reactivity in various biochemical contexts. The compound's structure allows it to participate in thiol-disulfide exchange reactions, making it valuable in synthetic chemistry and bioconjugation strategies.

Antioxidant Properties

Research indicates that compounds containing disulfide linkages exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The incorporation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate into drug formulations may enhance their efficacy by providing protective effects against oxidative damage in cellular systems .

Drug Development

The compound has potential applications in drug development as a building block for synthesizing novel peptides and pharmaceuticals. Its ability to form stable conjugates with various biomolecules allows for the design of targeted drug delivery systems . For instance, it can be utilized to create pegylated drug-linkers that improve pharmacokinetics and therapeutic indices of drugs .

Peptide Synthesis

This compound serves as a valuable reagent in peptide synthesis, particularly in the formation of cyclic peptides through thiol-disulfide exchange reactions. This method enhances the stability and biological activity of peptides, making them more suitable for therapeutic applications .

Conjugation Techniques

The compound can be employed in various conjugation techniques, such as click chemistry and oxime formation reactions, to create complex biomolecular architectures. These conjugates are useful for developing targeted therapies and imaging agents in biomedical research .

Thiol-Redox Signaling Studies

Due to its disulfide functionality, this compound is an excellent candidate for studying thiol-redox signaling pathways within biological systems. It can act as a probe to investigate the role of thiols in cellular processes and disease mechanisms, particularly in conditions characterized by oxidative stress .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. This property makes it useful for studying redox processes and protein folding.

Molecular Targets and Pathways:

    Redox Reactions: The compound can act as a redox agent, influencing various biochemical pathways.

    Protein Folding: It can interact with proteins, affecting their folding and stability through disulfide bond formation and reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Amino Acids and Derivatives

L-Cystine (CAS 56-89-3)
  • Structure : A dimer of two cysteine residues linked by a disulfide bond.
  • Comparison: Unlike the monomeric target compound, L-cystine is a symmetrical dimer. Its disulfide bond is more exposed, making it prone to reduction in biological systems.
Djenkolic Acid (DjA)
  • Structure : S,S'-methylenebis(cysteine) with a methylene bridge between two sulfur atoms.
  • Comparison : DjA’s methylene bridge creates a rigid structure, whereas the tert-butyldisulfanyl group in the target compound offers greater hydrophobicity. DjA is associated with nephrotoxicity in humans, while the biological effects of the target compound remain less studied .
Carbocysteine Lysine Salt (CAS 151756-26-2)
  • Structure: (2R)-2-Amino-3-[(carboxymethyl)sulfanyl]propanoic acid complexed with lysine.
  • Comparison: The carboxymethyl sulfanyl group (-SCH₂COOH) introduces polarity, contrasting with the hydrophobic tert-butyldisulfanyl group.

Thioether and Disulfide Derivatives

(2R)-2-Amino-3-(allylsulfanyl)propanoic acid
  • Structure : Allyl sulfanyl (-S-CH₂CH=CH₂) substituent.
  • Comparison : The allyl group is smaller and more reactive due to the double bond, whereas the tert-butyl disulfide is bulkier and less prone to electrophilic reactions. This impacts solubility, with the target compound being less water-soluble .
(2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid
  • Structure : Allyl disulfide (-S-S-CH₂CH=CH₂) substituent.
  • Comparison : The allyl disulfide is more labile than the tert-butyl analogue, as allyl groups participate in radical reactions. The tert-butyl disulfide’s stability may make it preferable in prodrug designs .

Hydrate Forms of Amino Acids

L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)
  • Structure : Hydrated histidine with a hydrochloride salt.
  • Comparison : The hydrate form improves solubility and crystallinity, a property shared with the target compound. However, the imidazole side chain in histidine enables metal coordination, unlike the inert tert-butyl group .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Water) Stability Notes Applications
Target Compound (hydrate) C₇H₁₅N₂O₃S₂·H₂O 278.39 tert-Butyldisulfanyl Moderate High oxidative stability Research, potential prodrugs
L-Cystine C₆H₁₂N₂O₄S₂ 240.30 Disulfide dimer Low Prone to reduction Protein synthesis, supplements
Carbocysteine Lysine Salt C₉H₁₆N₂O₅S·C₆H₁₄N₂O₂·H₂O 383.48 Carboxymethyl sulfanyl High Stable in acidic conditions Mucolytic agent
(2R)-2-Amino-3-(allylsulfanyl)propanoic acid C₆H₁₁NO₂S 161.22 Allyl sulfanyl Low Reactive to electrophiles Synthetic intermediate

Biological Activity

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate, also known as a derivative of cysteine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Chemical Formula : C7_7H17_{17}N O3_3S2_2
  • Molecular Weight : 189.34 g/mol
  • CAS Registry Number : 22831398
  • IUPAC Name : this compound

Antioxidant Properties

One of the significant biological activities of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is its antioxidant capability . Compounds containing disulfide bonds, such as this one, can scavenge free radicals and protect cells from oxidative stress. This property is crucial in various physiological contexts, including inflammation and aging.

Enzyme Modulation

Research indicates that this compound can influence enzyme activity. Specifically, it has been shown to modulate the activity of certain enzymes involved in redox reactions, which are vital for cellular metabolism and signaling pathways. The presence of the tert-butyldisulfanyl group enhances its interaction with thiol-dependent enzymes, potentially leading to therapeutic applications in diseases characterized by oxidative stress.

Neuroprotective Effects

Studies have suggested that (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid may exhibit neuroprotective effects . In vitro studies demonstrate that it can protect neuronal cells from apoptosis induced by oxidative stress. This characteristic positions it as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • In Vitro Studies on Neuronal Cells :
    • A study conducted on rat cortical neurons demonstrated that treatment with (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was attributed to enhanced antioxidant defenses within the cells.
  • Enzyme Activity Modulation :
    • Another study examined the effect of this compound on glutathione peroxidase activity. Results indicated a dose-dependent increase in enzyme activity, suggesting a potential role in enhancing cellular antioxidant capacity.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antioxidant PropertiesScavenges free radicals
Enzyme ModulationEnhances activity of thiol-dependent enzymes
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid, and how can chiral purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butyldisulfanyl group requires protection strategies (e.g., tert-butylthiol derivatives) to prevent disulfide scrambling. Chiral purity is maintained using enantioselective catalysts (e.g., Evans oxazolidinones) or chiral HPLC for post-synthesis purification . Validation via ¹H/¹³C NMR and polarimetry confirms stereochemical integrity .

Q. How can the hydrate form of this compound be characterized, and what analytical techniques differentiate it from anhydrous forms?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies water content, while dynamic vapor sorption (DVS) assesses hygroscopicity. X-ray crystallography or FT-IR spectroscopy identifies hydrogen-bonding patterns specific to the hydrate. Karl Fischer titration provides precise water quantification .

Q. What are the critical factors in designing stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should include:

  • pH : Buffered solutions (pH 1–12) to assess hydrolysis of disulfide bonds.
  • Temperature : Thermal degradation analysis via DSC or isothermal stress testing (40–80°C).
  • Oxidative stress : Exposure to H₂O₂ or UV light to evaluate disulfide stability. LC-MS monitors degradation products .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational behavior of this compound in aqueous vs. lipid environments?

  • Methodological Answer : MD simulations using software like GROMACS or AMBER model solvation effects. Force fields (e.g., CHARMM36) parameterize the disulfide bond and tert-butyl group. Radial distribution functions (RDFs) analyze hydration shells, while solvent-accessible surface area (SASA) quantifies hydrophobicity .

Q. What strategies resolve contradictions in biological activity data, such as conflicting enzyme inhibition results across studies?

  • Methodological Answer : Contradictions may arise from:

  • Assay conditions : Validate buffer ionic strength, redox potential (e.g., glutathione levels), and enzyme isoform specificity.
  • Compound purity : Confirm via HRMS and 2D NMR (e.g., HSQC, NOESY) to rule out impurities.
  • Data normalization : Use internal standards (e.g., fluorogenic substrates) to control for batch variability .

Q. How does the tert-butyldisulfanyl moiety influence protein-ligand binding kinetics compared to other disulfide derivatives?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity (Kd) and enthalpy (ΔH). Comparative studies with analogs (e.g., methyl- or phenyl-disulfanyl derivatives) isolate steric/electronic effects. X-ray crystallography or cryo-EM resolves binding site interactions .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Tools like GLORY or MetaPred simulate phase I/II metabolism. Focus on disulfide reduction by glutathione or thioredoxin reductase. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
Reactant of Route 2
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

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